
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anti-cancer, anti-viral, anti-malarial, and anti-bacterial properties . This compound, in particular, has shown significant potential in scientific research due to its ability to intercalate with DNA, making it a valuable tool in the study of DNA interactions and cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride typically involves the reaction of acridine derivatives with benzamide derivatives under specific conditions. One common method involves the use of a condensation reaction between acridine-9-amine and N,N-dimethylbenzamide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur at the acridine ring or the benzamide moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction may produce reduced acridine derivatives .
科学研究应用
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a DNA intercalator to study DNA interactions and topoisomerase inhibition.
Biology: Employed in cell biology research to investigate cellular processes and DNA damage responses.
Industry: Utilized in the development of fluorescent dyes and materials for imaging and diagnostic purposes.
作用机制
The mechanism of action of 4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal structure of DNA, leading to the inhibition of DNA replication and transcription . The compound also inhibits topoisomerase II, an enzyme involved in DNA strand cleavage and re-ligation, resulting in DNA damage and apoptosis in cancer cells . Additionally, it can induce cell cycle arrest and autophagy, further contributing to its anti-cancer effects .
相似化合物的比较
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): A well-known anti-cancer agent that also intercalates with DNA and inhibits topoisomerase II.
Quinacrine: An anti-malarial drug with DNA intercalating properties.
Acridine Orange: A fluorescent dye used for staining nucleic acids in cell biology.
The uniqueness of this compound lies in its specific structure, which allows for efficient DNA intercalation and potent anti-cancer activity .
属性
CAS 编号 |
66501-02-8 |
|---|---|
分子式 |
C22H20ClN3O |
分子量 |
377.9 g/mol |
IUPAC 名称 |
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride |
InChI |
InChI=1S/C22H19N3O.ClH/c1-25(2)22(26)15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21;/h3-14H,1-2H3,(H,23,24);1H |
InChI 键 |
MUFZZDIWUHVONI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)

![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
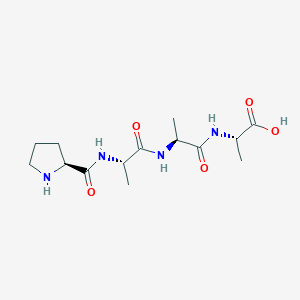
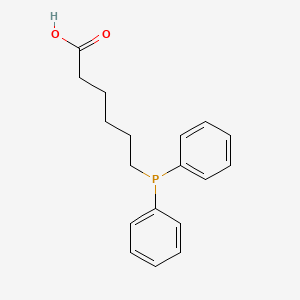
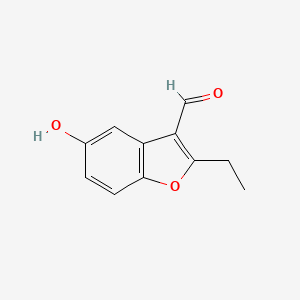
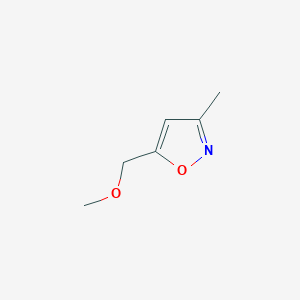
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
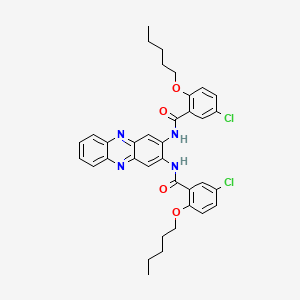


![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)
